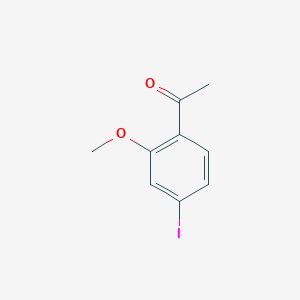

1-(4-iodo-2-methoxyphenyl)ethanone

Description

1-(4-Iodo-2-methoxyphenyl)ethanone is an aromatic ketone featuring a methoxy group at the 2-position and an iodine atom at the 4-position of the phenyl ring. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry. For instance, it serves as a precursor in the preparation of diaryl ethers via Ullmann or Buchwald-Hartwig coupling reactions, which are critical for developing kinase inhibitors or antimicrobial agents . The iodine substituent enhances electrophilic substitution reactivity and provides a handle for further functionalization, while the methoxy group contributes electronic and steric effects that influence regioselectivity in subsequent reactions .

Properties

Molecular Formula |

C9H9IO2 |

|---|---|

Molecular Weight |

276.07 g/mol |

IUPAC Name |

1-(4-iodo-2-methoxyphenyl)ethanone |

InChI |

InChI=1S/C9H9IO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-5H,1-2H3 |

InChI Key |

SUTBXTBIVLDRPY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)I)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Iodo-2-Methoxybenzoic Acid

The process begins with 2-amino-4-methoxybenzoic acid, which undergoes diazotization in concentrated sulfuric acid at 0–10°C using sodium nitrite (NaNO₂). The resulting diazonium salt is treated with potassium iodide (KI), substituting the amino group with iodine to yield 4-iodo-2-methoxybenzoic acid. This step achieves a 91.0% yield under optimized conditions.

Acyl Chloride Formation and Malonate Condensation

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) at 60°C. Subsequent reaction with diethyl malonate in ethyl acetate, catalyzed by magnesium chloride (MgCl₂) and triethylamine (Et₃N), forms a β-ketoester intermediate. Hydrolysis and decarboxylation in acetic acid and sulfuric acid at 100°C yield the final ketone product. The overall yield for this route is approximately 73.0%.

Friedel-Crafts Acetylation of 4-Iodo-2-Methoxybenzene

Acetylation via Friedel-Crafts Reaction

The iodinated substrate undergoes Friedel-Crafts acetylation with acetyl chloride (CH₃COCl) and aluminum chloride (AlCl₃) in dichloroethane. This method, adapted from the synthesis of 2-fluoro-4-methoxyacetophenone, achieves a 75% yield when applied to similar substrates.

Direct Iodination of 2-Methoxyacetophenone

Electrophilic Iodination

Direct iodination of 2-methoxyacetophenone using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) targets the para position relative to the methoxy group. However, competing directing effects from the ketone and methoxy groups reduce regioselectivity, resulting in a modest 53.13% yield.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

| Method | Key Steps | Yield |

|---|---|---|

| Diazonium Salt-Mediated Iodination | Diazotization, malonate condensation | 73–91% |

| Friedel-Crafts Acetylation | Iodination, Friedel-Crafts reaction | 60–75% |

| Direct Iodination | Electrophilic substitution | 53.13% |

Practical Considerations

-

Diazonium Route : High yields but requires handling hazardous diazonium intermediates.

-

Friedel-Crafts : Scalable but depends on pre-iodinated benzene derivatives.

-

Direct Iodination : Simpler but suffers from lower regioselectivity.

Chemical Reactions Analysis

Types of Reactions

4’-Iodo-2’-methoxyacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carbonyl group in the acetophenone moiety can be reduced to form alcohols.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents are utilized.

Major Products

Substitution: Products include various substituted acetophenones depending on the nucleophile used.

Oxidation: Products include 4’-iodo-2’-methoxybenzaldehyde or 4’-iodo-2’-methoxybenzoic acid.

Reduction: Products include 4’-iodo-2’-methoxyphenylethanol.

Scientific Research Applications

4’-Iodo-2’-methoxyacetophenone has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

Medicine: It is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4’-Iodo-2’-methoxyacetophenone involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The methoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The acetophenone moiety can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A. Halogenated Derivatives

- 1-(4-Chloro-2-methoxyphenyl)ethanone and 1-(4-Bromo-2-methoxyphenyl)ethanone: These derivatives, differing only in the halogen substituent (Cl or Br instead of I), exhibit distinct antibacterial and antioxidant activities. For example, halogenated Schiff bases derived from these ketones show moderate activity against E. coli and Salmonella Typhi, with brominated analogs generally displaying higher potency due to increased lipophilicity . The iodine analog’s larger atomic radius and polarizability may enhance binding to hydrophobic enzyme pockets, though specific data for the iodo derivative remain unexplored.

B. Hydroxylated and Methoxylated Derivatives

- 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone (8) and 1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone (9): These compounds demonstrate significant α-glucosidase inhibitory activity (IC₅₀ values: 8.2–9.1 μM), outperforming the standard drug acarbose. The hydroxyl groups at positions 2 and 3/5 enhance hydrogen bonding with the enzyme’s active site, while the methoxy group at position 4 modulates electron density . In contrast, 1-(4-iodo-2-methoxyphenyl)ethanone lacks hydroxyl groups, suggesting reduced affinity for polar targets like α-glucosidase.

Functional Group Modifications

A. Ether and Thioether Derivatives

- 1-(4-Ethoxy-3-methoxyphenyl)ethanone: Synthesized via Williamson etherification, this derivative highlights the role of alkoxy groups in tuning solubility and metabolic stability.

B. Heterocyclic Hybrids

- 1-(4-(Quinolin-8-ylamino)phenyl)ethanone: This chalcone precursor exhibits antibacterial activity due to the quinoline moiety, which intercalates DNA or inhibits topoisomerases . The iodine atom in 1-(4-iodo-2-methoxyphenyl)ethanone may offer distinct interactions, such as halogen bonding with bacterial proteins, but direct comparisons are lacking.

Table 1: Comparative Properties of Selected Ethanone Derivatives

Q & A

Q. How can researchers optimize the synthesis of 1-(4-iodo-2-methoxyphenyl)ethanone to improve yield and purity?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using iodine-protected substrates. Key parameters include:

- Catalyst Selection : Lewis acids like AlCl₃ or FeCl₃ to activate the aromatic ring.

- Temperature Control : Maintaining 0–5°C during iodination to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to separate iodinated by-products .

- Yield Optimization : Monitoring reaction progress via TLC and adjusting stoichiometry of iodinating agents (e.g., I₂/KIO₃) .

Q. What spectroscopic and crystallographic methods confirm the structure of 1-(4-iodo-2-methoxyphenyl)ethanone?

- Methodological Answer :

- NMR Spectroscopy : Analyze - and -NMR for methoxy (δ ~3.8 ppm), acetyl (δ ~2.5 ppm), and aromatic protons (δ 7.0–8.0 ppm). signals for carbonyl (δ ~205 ppm) and iodine-substituted carbons (δ ~95 ppm) .

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: ethanol/dichloromethane). Use SHELX programs (e.g., SHELXL) for refinement, focusing on I⋯O interactions and torsional angles .

Q. What chromatographic techniques are recommended for purifying iodinated by-products?

- Methodological Answer :

- Normal-Phase Chromatography : Use silica gel with hexane/ethyl acetate (7:3) to resolve polar iodinated impurities.

- HPLC : Reverse-phase C18 columns (acetonitrile/water, 60:40) for high-purity isolation, monitoring at 254 nm .

Advanced Research Questions

Q. How can researchers address challenges in obtaining high-quality single crystals for X-ray diffraction?

- Methodological Answer :

- Crystallization Conditions : Optimize solvent polarity (e.g., ethanol/chloroform mixtures) and use slow evaporation at 4°C.

- Crystal Mounting : Flash-cooling in liquid nitrogen with cryoprotectants (e.g., glycerol) to prevent iodine sublimation.

- Data Collection : Use synchrotron radiation for heavy-atom (iodine) phasing and SHELXD for structure solution .

Q. What methodologies resolve contradictions in thermodynamic properties (e.g., enthalpy of formation) of iodinated ketones?

- Methodological Answer :

- Calorimetry : Bomb calorimetry to measure ΔH° experimentally. Compare with NIST WebBook data for analogous compounds .

- Computational Validation : Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) level to calculate Gibbs free energy and validate experimental results .

Q. How are reaction mechanisms elucidated in nucleophilic substitution reactions involving the iodine substituent?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy under varying conditions (pH, solvent polarity).

- Isotopic Labeling : Use -labeled substrates to track substitution pathways.

- DFT Modeling : Transition-state analysis to identify intermediates and activation barriers .

Q. How can QSAR models correlate iodine’s electronic effects with biological activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.